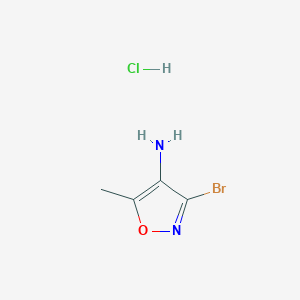

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride

描述

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride is a chemical compound with the molecular formula C4H5BrN2O·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1,2-oxazol-4-amine typically involves the bromination of 5-methylisoxazole followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetonitrile or tetrahydrofuran (THF). The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

3-Bromo-5-methyl-1,2-oxazol-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学研究应用

3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen. Its molecular formula is not explicitly provided in the search results, but it has a molecular weight of approximately 161.985 g/mol. This compound typically appears as a white to light yellow crystalline powder and is soluble in water, making it suitable for various chemical applications. The presence of a bromine atom at the 3-position and an amino group at the 4-position of the oxazole ring contributes to its unique chemical and biological activities.

Scientific Research Applications

3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride serves as an intermediate in organic synthesis for creating more complex heterocyclic compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-5-methylisoxazole | Contains an amino group at position 3 | Exhibits different biological activity profiles |

| 3-Bromo-isoxazole | Similar structure but without amino group | Primarily used in synthetic organic chemistry |

| 4-Bromo-thiazole | Contains sulfur instead of oxygen | Known for its distinct pharmacological properties |

These compounds differ primarily in their functional groups and positions of substituents, which significantly influence their biological activities and chemical reactivity. The unique combination of bromine and amino functionalities in 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride sets it apart from these similar compounds.

Other isoxazole derivatives have demonstrated potential in various applications:

- Anti-Cancer Agents: Certain indole derivatives have shown promise as dual-targeted anticancer agents . For example, compound 4 has been shown to significantly inhibit tumor growth in xenograft models . Similarly, compound 26 demonstrated superior anticancer activity against several cancer cell lines, even outperforming the standard drug doxorubicin in some cases .

- Antimicrobial Activity: Thiazole derivatives, which share structural similarities with isoxazoles, have demonstrated significant anticonvulsant and antibacterial activities . For instance, compounds 43a , 43b , 43c , and 44 exhibited potential antimicrobial activity comparable to norfloxacin .

- Antioxidant Properties: Certain isoxazole derivatives have shown excellent antioxidant properties . For example, compound 23f displayed antioxidant properties superior to typical antioxidant molecules like quercetin .

General Information

作用机制

The mechanism of action of 3-Bromo-5-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

- 4-Bromo-3-methylisoxazol-5-amine

- 3-Amino-5-methylisoxazole

- 5-Methylisoxazole

Uniqueness

3-Bromo-5-methyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Conclusion

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its potential biological activities open up possibilities for therapeutic applications. Further research is needed to fully explore and harness its capabilities.

生物活性

3-Bromo-5-methyl-1,2-oxazol-4-amine; hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data tables.

The compound has the following characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 161.985 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

The unique structure, featuring a bromine atom at the 3-position and an amino group at the 4-position of the oxazole ring, contributes to its biological activity.

Antimicrobial Properties

Research indicates that 3-Bromo-5-methyl-1,2-oxazol-4-amine; hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

| Cell Line | IC (µM) | Reference Compound | IC (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Doxorubicin | 10.38 |

| U-937 | 12.5 | Cisplatin | 8.0 |

The observed cytotoxicity is attributed to the induction of apoptosis, as evidenced by flow cytometry assays which showed increased levels of apoptotic markers such as caspase-3 cleavage in treated cells .

The biological activity of 3-Bromo-5-methyl-1,2-oxazol-4-amine; hydrochloride is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- DNA Interaction : There is evidence suggesting that it can intercalate with DNA, leading to disruption in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Breast Cancer Cell Lines :

- Researchers evaluated the effects of varying concentrations of 3-Bromo-5-methyl-1,2-oxazol-4-amine; hydrochloride on MCF-7 and MDA-MB-231 cell lines.

- Results indicated a dose-dependent increase in apoptosis markers and reduced cell viability at concentrations above 10 µM.

-

Antimicrobial Efficacy Study :

- A comparative study assessed the antimicrobial effects against E. coli and S. aureus.

- The compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like penicillin.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves bromination of 5-methyl-1,2-oxazol-4-amine precursors. For example, hydroxylamine-mediated oxime formation followed by chlorination (e.g., using PCl₅ or SOCl₂) and cyclization with β-keto esters can yield the oxazole core . Optimize bromination by controlling stoichiometry (1:1 molar ratio of substrate to NBS) and reaction time (6–8 hours in CCl₄ under UV light) to avoid over-bromination. Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

Q. How can the purity and structure of 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride be validated?

Methodological Answer: Use a combination of:

- HPLC (C18 column, 70:30 water:acetonitrile, 0.1% TFA) to confirm ≥98% purity.

- NMR (¹H and ¹³C): Look for characteristic signals (e.g., oxazole C-4 amine proton at δ 8.2–8.5 ppm; methyl group at δ 2.3–2.5 ppm) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 207 (base peak) and isotopic pattern confirming bromine .

Q. What solvents are optimal for dissolving 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride in biological assays?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO or DMF) at 10–20 mM. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the oxazole ring be addressed?

Methodological Answer: Regioselectivity is influenced by electron density and steric effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential bromination at the C-3 position due to lower activation energy. Experimentally, use Lewis acids (e.g., FeBr₃) to direct bromination and monitor progress via in situ Raman spectroscopy to detect intermediate formation .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus solid-state rigidity. Perform:

- Variable-temperature NMR to identify exchange broadening.

- X-ray crystallography (SHELXL refinement ) to confirm the solid-state structure.

- DFT simulations (Gaussian 16) to compare optimized geometries with experimental data .

Q. How can computational methods predict the reactivity of 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride in cross-coupling reactions?

Methodological Answer: Use density functional theory (DFT) to calculate Fukui indices, identifying the bromine atom as the most electrophilic site. For Suzuki-Miyaura coupling, screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) to optimize aryl boronate coupling efficiency. Monitor reaction progress via LC-MS .

Q. What crystallization techniques improve single-crystal yield for X-ray studies?

Methodological Answer: Employ vapor diffusion (e.g., ether diffused into a DCM solution) or slow cooling (0.5°C/min from 40°C to 4°C). Add seed crystals from previous batches to induce nucleation. Structure solution uses SHELXD for phase determination and ORTEP-3 for thermal ellipsoid visualization .

属性

IUPAC Name |

3-bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c1-2-3(6)4(5)7-8-2;/h6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTZIQDUDCMLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。